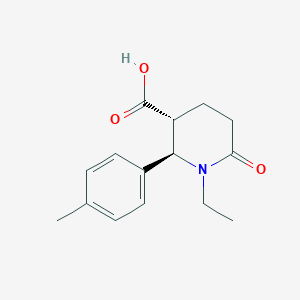

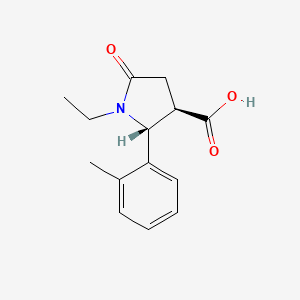

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Übersicht

Beschreibung

The compound contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into organic compounds using flow microreactor systems . Additionally, the use of tert-butyl nitrite has been reported for the synthesis of various N-nitroso compounds from secondary amines .Chemical Reactions Analysis

The high-temperature gas-phase chemistry of the four butyl radical isomers has been investigated in a combined experimental and theoretical study . The tert-butyl group is known to react violently with traces of acid and the salts of certain metals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, tert-butylamine, a compound containing a tert-butyl group, has a density of 0.696 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Scale-Up

- The compound has been utilized in process development and pilot-plant synthesis, particularly as an intermediate in the production of lymphocyte function-associated antigen 1 inhibitors. It is prepared through an efficient one-pot, two-step telescoped sequence, demonstrating its importance in large-scale pharmaceutical manufacturing (Li et al., 2012).

Role in Organic Synthesis

- This compound plays a significant role in organic synthesis, as seen in the preparation and reaction studies of similar tert-butyl carbamates. These studies highlight its utility in creating complex molecular structures, which are essential in drug development and material science (Padwa et al., 2003).

Structural Characterization

- Advanced techniques like 2D Heteronuclear NMR Experiments have been applied to characterize the structure of similar tert-butyl carbamates, emphasizing the importance of structural analysis in understanding the properties and potential applications of these compounds (Aouine et al., 2016).

Synthesis Efficiency and Purity

- Research focusing on the synthesis of related tert-butyl carbamates has shown the potential for high yield and purity, which is crucial for their application in sensitive areas like pharmaceuticals and material sciences (Li et al., 2015).

Role in Biologically Active Compounds

- Tert-butyl carbamates serve as important intermediates in the synthesis of various biologically active compounds, demonstrating their versatility in medicinal chemistry (Zhao et al., 2017).

Building Blocks in Organic Synthesis

- They have been identified as valuable building blocks in organic synthesis, enabling the creation of complex molecules and facilitating various chemical transformations (Guinchard et al., 2005).

Thermodynamic Properties

- Research on the thermodynamic properties of similar compounds has provided insights into their stability and phase transitions, which are critical for their application in different temperature-sensitive processes (Zeng et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action . This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.

Pharmacokinetics

The compound’stert-butyl group is known for its unique reactivity pattern, which may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBFBCYQVFFAPX-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)

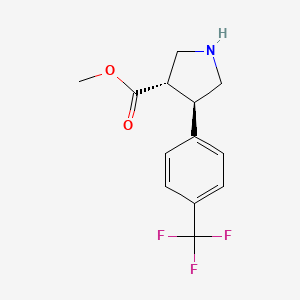

![(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3090576.png)